2-(Thiophen-3-yl)aniline
Overview
Description
2-(Thiophen-3-yl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine.
Mechanism of Action
Target of Action
2-(Thiophen-3-yl)aniline is a thiophene-based analog, a class of compounds that have attracted significant interest due to their potential biological activity . These compounds play a crucial role in medicinal chemistry, helping to develop advanced compounds with a variety of biological effects .
Mode of Action
It has been used as a reactant in the synthesis of various compounds, such as pd(i)–poly[4-(thiophen-3yl)-aniline] composite material, schiff base, and 2-(1h-imidazol-1-yl)-n-(4-(thiophen-3-yl)phenyl)acetamide . These reactions suggest that this compound can interact with various targets, leading to different biological effects.
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(Thiophen-3-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . Additionally, this compound can form Schiff bases with aldehydes, which are important intermediates in biochemical pathways . These interactions highlight the compound’s potential in modulating biochemical processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, this compound has been reported to alter the expression of genes involved in cell proliferation and apoptosis, indicating its potential role in regulating cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the appropriate dosage range for therapeutic applications and avoiding potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution in tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)aniline typically involves the coupling of thiophene derivatives with aniline. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with an aniline derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogen
Properties
IUPAC Name |
2-thiophen-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPDFHZOUOIWCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399659 | |
Record name | 2-(thiophen-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96919-49-2 | |
Record name | 2-(thiophen-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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